molecular formula C16H16O3 B11613293 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one

9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11613293
M. Wt: 256.30 g/mol
InChI Key: JSLIOIVNVIYIRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of acidic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

9-ethyl-2,3,4-trimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C16H16O3/c1-5-11-7-13(17)19-12-6-8(2)14-9(3)10(4)18-16(14)15(11)12/h6-7H,5H2,1-4H3

InChI Key

JSLIOIVNVIYIRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C

Origin of Product

United States

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